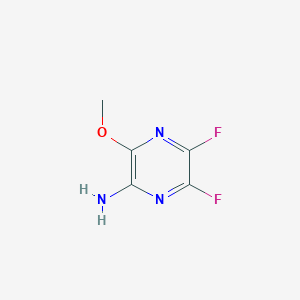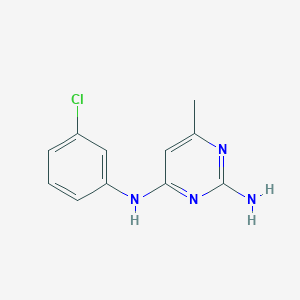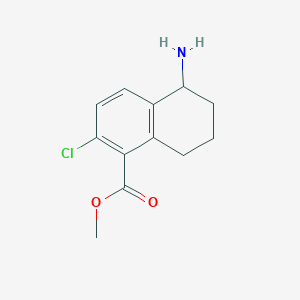
Betaine Methyl Ester Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Betaine Methyl Ester Chloride is an organic compound derived from betaine, a naturally occurring substance found in various plants and animals. It is a quaternary ammonium salt with a methyl ester functional group. This compound is known for its zwitterionic nature, meaning it has both positive and negative charges within the same molecule, which contributes to its high solubility in water and its role as an osmoprotectant.
準備方法
Synthetic Routes and Reaction Conditions: Betaine Methyl Ester Chloride can be synthesized through the esterification of betaine hydrochloride with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours to achieve a high conversion rate .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where betaine hydrochloride is reacted with methanol in the presence of a catalyst. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the pure compound .
化学反応の分析
Types of Reactions: Betaine Methyl Ester Chloride undergoes various chemical reactions, including:
Esterification: As mentioned, it is formed through the esterification of betaine hydrochloride.
Hydrolysis: It can be hydrolyzed back to betaine hydrochloride and methanol under acidic or basic conditions.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the ester group.
Common Reagents and Conditions:
Esterification: Methanol and sulfuric acid as a catalyst.
Hydrolysis: Water and either an acid or a base.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products:
Hydrolysis: Betaine hydrochloride and methanol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
科学的研究の応用
Betaine Methyl Ester Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other betaine derivatives.
Biology: It serves as an osmoprotectant, helping cells to maintain osmotic balance under stress conditions.
Medicine: It is studied for its potential therapeutic effects, including its role in reducing homocysteine levels in the blood.
Industry: It is used in the production of surfactants, detergents, and personal care products due to its amphiphilic nature
作用機序
Betaine Methyl Ester Chloride exerts its effects primarily through its role as an osmoprotectant and a methyl donor. It helps stabilize proteins and cellular structures by interacting with water molecules. As a methyl donor, it participates in methylation reactions, which are crucial for various metabolic processes. The compound’s ability to donate methyl groups is facilitated by the enzyme betaine-homocysteine methyltransferase, which converts homocysteine to methionine .
類似化合物との比較
Betaine Hydrochloride: Similar in structure but lacks the ester group.
Trimethylglycine: Another name for betaine, which is the parent compound of Betaine Methyl Ester Chloride.
Glycine Betaine: A naturally occurring form of betaine found in plants.
Uniqueness: this compound is unique due to its ester functional group, which imparts different chemical reactivity compared to its parent compound, betaine. This ester group allows it to participate in esterification and hydrolysis reactions, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C6H14ClNO2 |
|---|---|
分子量 |
167.63 g/mol |
IUPAC名 |
(2-methoxy-2-oxoethyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C6H14NO2.ClH/c1-7(2,3)5-6(8)9-4;/h5H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
OSLWYMJLUIYBIG-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CC(=O)OC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B13112947.png)
![N-(Pyrazolo[1,5-a][1,3,5]triazin-4-yl)hydroxylamine](/img/structure/B13112967.png)












